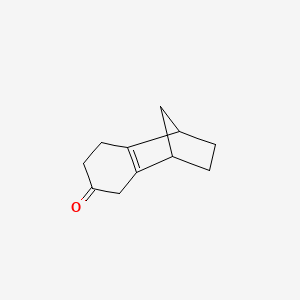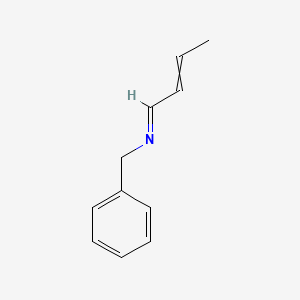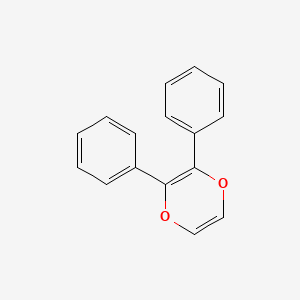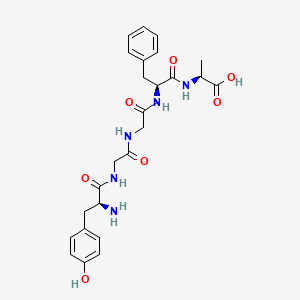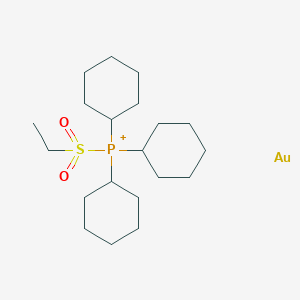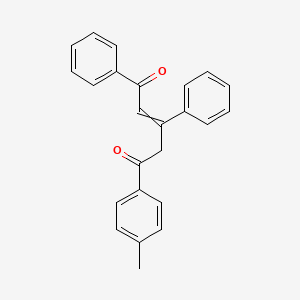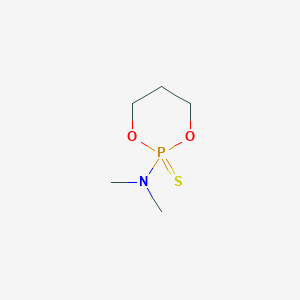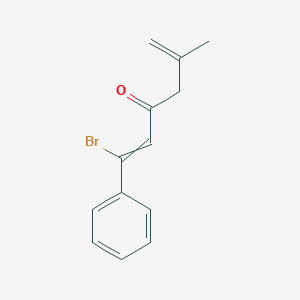
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a hexa-1,5-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one typically involves the reaction of 1-bromo-2-methyl-2-propene with indium metal and sodium iodide in dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the complex is completely formed, followed by the addition of a bromoaldehyde in DMF. The reaction is monitored by thin-layer chromatography (TLC) and quenched with a few drops of 1N hydrochloric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 1-iodo-5-methyl-1-phenylhexa-1,5-dien-3-one.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol.
Scientific Research Applications
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol
- 5-Methyl-1-phenylhexa-1,3,4-triene
- 1-Bromo-5-phenylhexa-1,5-dien-3-one
Uniqueness
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a conjugated diene system.
Properties
CAS No. |
63616-34-2 |
|---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C13H13BrO/c1-10(2)8-12(15)9-13(14)11-6-4-3-5-7-11/h3-7,9H,1,8H2,2H3 |
InChI Key |
AONLOHLGJJGFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)C=C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


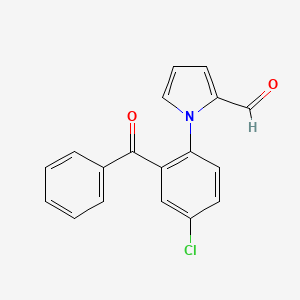
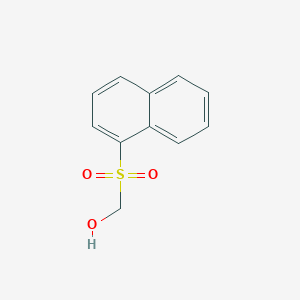
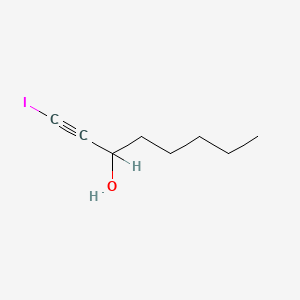

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
